

Application Note: Enantioselective Synthesis of Fesoterodine Intermediates via Chiral Amine Resolution

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Compound of Interest

Compound Name:	(2R)-2-(2-Methylphenyl)propan-1-amine
CAS No.:	1644120-24-0
Cat. No.:	B2916850

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Executive Summary

Fesoterodine fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). The pharmacological activity resides primarily in the (R)-enantiomer of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] While industrial routes often rely on the resolution of the amine intermediate using chiral acids (e.g., L-Tartaric acid), this note details an alternative, highly robust pathway: the resolution of the carboxylic acid precursor using chiral amine resolving agents.

This approach offers distinct advantages in terms of crystalline salt handling, recovery of the resolving agent, and prevention of late-stage racemization. This guide provides a step-by-step protocol for resolving the key intermediate, 3-(3-diisopropylamino-1-phenylpropyl)-4-hydroxybenzoic acid, using (S)-(-)-1-Phenylethylamine to yield the required (R)-configuration with >99% enantiomeric excess (ee).[1]

Strategic Pathway & Rationale

The Chiral Challenge

The synthesis of Fesoterodine hinges on the formation of the chiral center at the benzylic position of the propyl chain. The target absolute configuration is (R).[2][3]

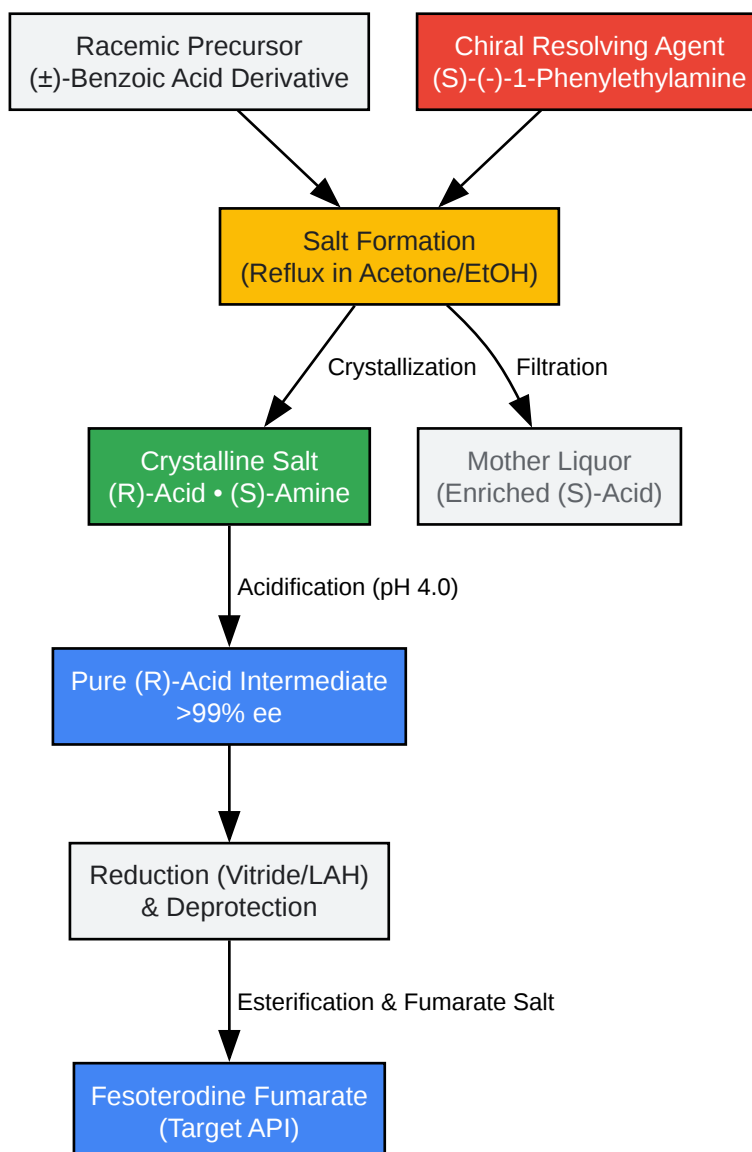
The Solution: Acid-Base Resolution

Instead of resolving the late-stage alcohol (which often yields oils), we target the Benzoic Acid Intermediate (Compound 3). Carboxylic acids form highly crystalline diastereomeric salts with chiral amines.

Selected Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA).[1]

- Mechanism: Formation of diastereomeric ammonium carboxylate salts.
- Selectivity: The (S)-amine typically preferentially crystallizes with the (R)-acid due to specific steric packing and hydrogen bonding networks (Pi-stacking interactions between the phenyl rings).[1]
- Efficiency: (S)-PEA is inexpensive, recoverable, and available in high optical purity.[4]

Reaction Scheme Overview



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Figure 1: Strategic workflow for the resolution of Fesoterodine acid intermediate using a chiral amine.[1][5]

Experimental Protocols

Protocol A: Synthesis of Racemic Acid Precursor

Target: 4-(Benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid[1]

- Friedel-Crafts Alkylation: React methyl 4-hydroxybenzoate with 3-diisopropylamino-1-phenylpropan-1-ol in the presence of methanesulfonic acid (MSA) at 80°C.

- Protection: Treat the resulting phenol with benzyl bromide and in DMF to protect the phenolic hydroxyl group.
- Hydrolysis: Hydrolyze the methyl ester using NaOH in aqueous methanol. Acidify to precipitate the racemic acid.
 - Yield Target: 85% overall.
 - Appearance: White to off-white solid.[1]

Protocol B: Optical Resolution (The Core Protocol)

Objective: Isolate the (R)-enantiomer of the acid using (S)-(-)-1-Phenylethylamine.[1]

Materials:

- Racemic Acid Intermediate (100 g, 224 mmol)
- (S)-(-)-1-Phenylethylamine (16.3 g, 135 mmol, 0.6 eq)[1]
- Solvent: Acetone (1.5 L) / Ethanol (50 mL) mixture.

Step-by-Step Methodology:

- Dissolution: Charge the Racemic Acid (100 g) into a 3L reactor. Add Acetone (1.2 L) and heat to 50°C until fully dissolved.
- Amine Addition: Prepare a solution of (S)-(-)-1-Phenylethylamine (16.3 g) in Acetone (100 mL). Add this solution dropwise to the reactor over 30 minutes while maintaining the temperature at 50-55°C.
 - Note: Using 0.6 equivalents of the amine ("Half-quantity method") maximizes the theoretical yield of the 1:1 diastereomeric salt relative to the desired enantiomer.
- Crystallization (Nucleation): Stir the mixture at 55°C for 1 hour. A white precipitate (the diastereomeric salt) should begin to form.
 - Tip: If no precipitate forms, seed with 100 mg of authentic (R)-acid salt crystals.

- **Controlled Cooling:** Ramp down the temperature to 20°C over a period of 4 hours (cooling rate: ~9°C/hr). This slow cooling is critical for high chiral purity. Stir at 20°C for an additional 2 hours.
- **Filtration:** Filter the solid under vacuum. Wash the cake with cold Acetone (2 x 100 mL).
 - **Wet Cake Analysis:** Dry a small sample.[5] Expected ee: >90%.
- **Recrystallization (Polishing):** Suspend the wet cake in refluxing Ethanol (500 mL). Add Acetone until the solution becomes slightly turbid. Cool to 0°C. Filter the purified salt.
 - **Target ee:** >99.5%.[3][6]
- **Salt Break (Springing the Acid):** Suspend the purified salt in Water (500 mL) and DCM (500 mL). Adjust pH to 3.5-4.0 using 1N HCl. The chiral amine stays in the aqueous layer (as hydrochloride); the pure (R)-Acid extracts into the DCM layer.
 - **Recovery:** Separate layers.[1][2][7] Dry organic layer over and evaporate to yield the pure (R)-Acid.

Protocol C: Conversion to Fesoterodine

- **Reduction:** Reduce the (R)-Acid using Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride) or Lithium Aluminum Hydride (LAH) in THF to yield the (R)-Diol.[1]
- **Esterification:** React the phenolic hydroxyl with Isobutyryl chloride in the presence of Triethylamine at -5°C.
- **Salification:** Treat the free base with Fumaric acid in 2-butanone to crystallize Fesoterodine Fumarate.

Analytical Validation

Chiral HPLC Method

To validate the enantiomeric excess (ee) of the resolved acid.

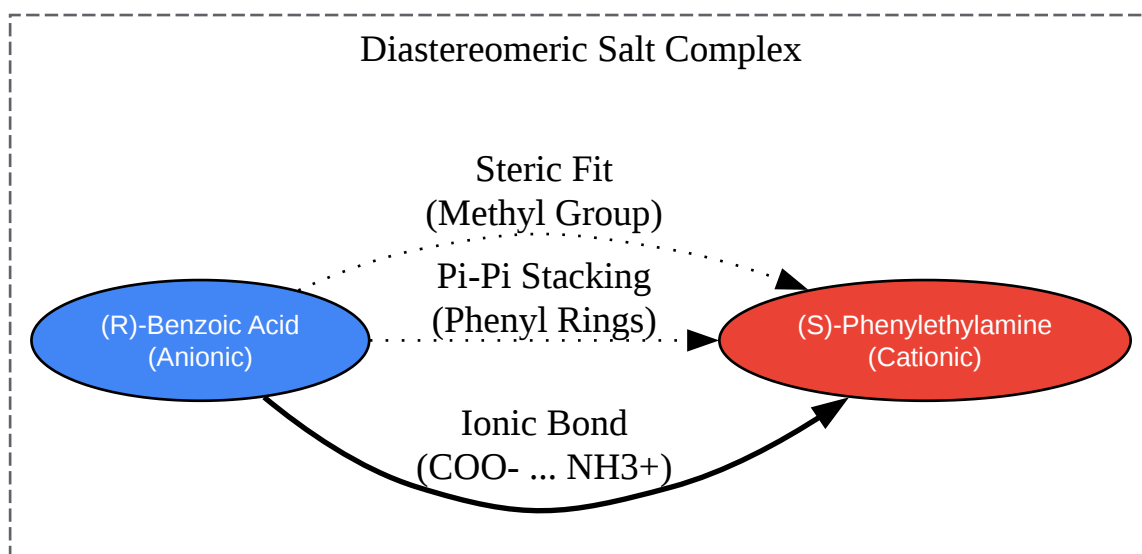
Parameter	Condition
Column	Chiralpak AD-H (250 x 4.6 mm, 5 μ m)
Mobile Phase	n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate	1.0 mL/min
Detection	UV @ 220 nm
Temperature	25°C
Retention Times	(S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min

Data Summary: Resolution Efficiency

Step	Yield (%)	Enantiomeric Excess (ee)	Melting Point
Crude Salt Formation	42% (theoretical max 50%)	92.5%	168-170°C
Recrystallization	85% (recovery)	99.8%	174-176°C
Free Acid Isolation	98%	99.8%	130-132°C

Mechanism of Chiral Recognition

Understanding why the resolution works allows for troubleshooting.



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Figure 2: Interaction map showing the ionic and non-covalent forces stabilizing the (R)-(S) salt pair.[1]

The (S)-1-phenylethylamine forms a "handshake" with the (R)-acid.[1] The methyl group of the amine locks into a hydrophobic pocket created by the isopropyl groups of the acid, creating a highly stable lattice that precipitates out of acetone. The (S)-acid/(S)-amine pair lacks this geometric complementarity and remains in solution.[1]

Troubleshooting & Optimization

- Low Yield: If the salt does not precipitate, the solvent is likely too polar. Increase the ratio of Acetone or Ethyl Acetate; decrease Ethanol/Methanol.
- Low Optical Purity: Cooling was likely too fast, trapping the "wrong" diastereomer in the crystal lattice. Re-heat to reflux and cool at 5°C/hour.
- Amine Recovery: The aqueous layer from Step 7 (Salt Break) contains the resolved amine. Basify with NaOH to pH 12 and extract with Toluene to recover >90% of the chiral amine for reuse.

References

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[Link](#)
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- Arava, V. & Bandatmakuru, S. (2016).[6] Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient. Journal of Chemical and Pharmaceutical Research, 8(4), 519-526. [Link](#)
 - Context: A comprehensive review of synthetic routes, including resolution and asymmetric synthesis using chiral auxiliaries.
- Sigma-Aldrich. (2024).[1] Product Specification: (S)-(-)-1-Phenylethylamine. [Link](#)
 - Context: Technical specifications for the resolving agent.[7]

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